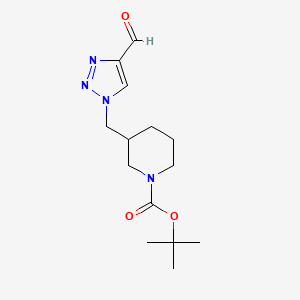

tert-butyl 3-((4-formyl-1H-1,2,3-triazol-1-yl)methyl)piperidine-1-carboxylate

Description

The compound tert-butyl 3-((4-formyl-1H-1,2,3-triazol-1-yl)methyl)piperidine-1-carboxylate (CAS: 2097996-18-2) is a piperidine-based molecule functionalized with a 1,2,3-triazole ring bearing a formyl group. It serves as a versatile intermediate in medicinal chemistry due to the reactive aldehyde moiety, which enables further derivatization via Schiff base formation, nucleophilic additions, or cross-coupling reactions . The tert-butyloxycarbonyl (Boc) group on the piperidine nitrogen enhances solubility and stability during synthetic workflows. Key suppliers report purities >97%, with applications in drug discovery and chemical biology .

Properties

IUPAC Name |

tert-butyl 3-[(4-formyltriazol-1-yl)methyl]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N4O3/c1-14(2,3)21-13(20)17-6-4-5-11(7-17)8-18-9-12(10-19)15-16-18/h9-11H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCWBHASBKFEMCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)CN2C=C(N=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

tert-butyl 3-((4-formyl-1H-1,2,3-triazol-1-yl)methyl)piperidine-1-carboxylate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings related to this compound.

- Molecular Formula : C14H22N4O3

- Molecular Weight : 294.35 g/mol

- CAS Number : 2098076-07-2

Biological Activity Overview

The compound exhibits various biological activities, particularly in antimicrobial and anticancer domains. The triazole ring in its structure is known for enhancing biological interactions due to its ability to form hydrogen bonds and coordinate with metal ions.

Antimicrobial Activity

Research indicates that compounds containing triazole moieties often demonstrate significant antimicrobial properties. For instance:

- A study found that derivatives of triazole exhibited antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Triazole Derivative A | Staphylococcus aureus | 3.12 |

| Triazole Derivative B | Escherichia coli | 10.0 |

| tert-butyl 3-((4-formyl-1H-1,2,3-triazol-1-yl)methyl)piperidine-1-carboxylate | TBD | TBD |

Anticancer Activity

The compound's potential as an anticancer agent is also noteworthy. Triazole derivatives have been studied for their ability to inhibit cancer cell proliferation:

- In vitro studies demonstrated that similar triazole-containing compounds could induce apoptosis in cancer cell lines by modulating cell signaling pathways .

Table 2: Anticancer Activity of Related Triazole Compounds

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound X | HeLa (Cervical) | 15 |

| Compound Y | MCF7 (Breast) | 20 |

| tert-butyl 3-((4-formyl-1H-1,2,3-triazol-1-yl)methyl)piperidine-1-carboxylate | TBD | TBD |

The biological activity of tert-butyl 3-((4-formyl-1H-1,2,3-triazol-1-yl)methyl)piperidine-1-carboxylate can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Triazoles are known to inhibit enzymes involved in nucleic acid synthesis, which is crucial for bacterial growth and cancer cell proliferation.

- Metal Coordination : The ability of the triazole group to coordinate with metal ions enhances its efficacy in targeting specific biological pathways.

- Induction of Apoptosis : Similar compounds have shown the ability to activate apoptotic pathways in cancer cells through the modulation of Bcl-2 family proteins and caspases .

Case Studies

A recent case study evaluated the effects of a related triazole derivative on multidrug-resistant bacterial strains. The study highlighted the compound's potential as a lead for developing new antibiotics effective against resistant pathogens .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical properties:

- Molecular Formula : CHNO

- Molecular Weight : 266.29 g/mol

- CAS Number : 2097964-70-8

Its structure features a piperidine ring substituted with a tert-butyl group and a triazole moiety, which is crucial for its reactivity and interactions in biological systems.

Antimicrobial Activity

Research indicates that compounds containing triazole rings exhibit notable antimicrobial properties. Tert-butyl 3-((4-formyl-1H-1,2,3-triazol-1-yl)methyl)piperidine derivatives have been investigated for their effectiveness against various pathogens. For instance, studies have shown that triazole derivatives can inhibit the growth of fungi and bacteria, making them potential candidates for developing new antimicrobial agents .

Anticancer Properties

Triazole-containing compounds are also being explored for their anticancer activities. The unique structure of tert-butyl 3-((4-formyl-1H-1,2,3-triazol-1-yl)methyl)piperidine allows it to interact with specific biological targets involved in cancer cell proliferation. Preliminary studies suggest that these compounds may induce apoptosis in cancer cells, offering a promising avenue for cancer therapy .

Synthesis of Functional Polymers

The compound can be utilized in the synthesis of functional polymers through click chemistry reactions. The azide-alkyne cycloaddition (CuAAC) reaction is particularly relevant here. Tert-butyl 3-((4-formyl-1H-1,2,3-triazol-1-yl)methyl)piperidine can serve as a versatile building block for creating polymers with tailored properties for applications in coatings, adhesives, and drug delivery systems .

Nanomaterials Development

In materials science, the incorporation of triazole groups into nanomaterials has shown promise in enhancing their stability and functionality. The compound can be used to modify surfaces of nanoparticles to improve biocompatibility and targeting capabilities in biomedical applications .

Bioorthogonal Chemistry

The triazole moiety is pivotal in bioorthogonal reactions, allowing for selective labeling of biomolecules without interfering with native biochemical processes. Tert-butyl 3-((4-formyl-1H-1,2,3-triazol-1-yl)methyl)piperidine can be employed to attach fluorescent tags or drug molecules to proteins or nucleic acids in live cells, facilitating real-time imaging and tracking of biological processes .

Drug Delivery Systems

The ability to conjugate drugs with targeting moieties using this compound enhances the specificity and efficacy of drug delivery systems. By attaching therapeutic agents to the triazole group, researchers can develop targeted therapies that minimize side effects while maximizing therapeutic impact .

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomer: tert-Butyl 4-(4-Formyl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate (CAS: 915370-15-9)

- Structural Difference : The triazole-methyl group is attached to the 4-position of the piperidine ring instead of the 3-position.

- Synthesis : Prepared via copper-catalyzed azide-alkyne cycloaddition (CuAAC) between tert-butyl 4-azidopiperidine-1-carboxylate and propargyl aldehyde derivatives .

- Properties :

- Applications : Used in kinase inhibitor development, leveraging the formyl group for covalent binding or linker conjugation .

Functional Group Variant: tert-Butyl 3-((4-(Hydroxymethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidine-1-carboxylate (CAS: 2098109-28-3)

- Structural Difference : The triazole bears a hydroxymethyl group instead of formyl.

- Synthesis : Derived from reduction of the formyl analog or direct cycloaddition using propargyl alcohol.

- Properties :

- Applications : Explored in prodrug formulations or as a scaffold for hydrophilic conjugates.

Triazole-Substituted Derivatives

tert-Butyl 4-(4-(((tert-Butyldimethylsilyl)oxy)methyl)-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate (Compound 26)

- Structural Feature : Silyl-protected hydroxymethyl group on the triazole.

- Synthesis : Click chemistry with tert-butyldimethylsilyl (TBS)-protected propargyl ether.

- Properties :

- Applications : Intermediate for controlled functionalization in multi-step syntheses.

tert-Butyl 4-(4-Fluorophenyl)-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate (Compound 25)

Data Tables

Table 1: Structural and Physical Properties of Key Analogs

Q & A

Q. Q1: What are standard synthetic routes for tert-butyl 3-((4-formyl-1H-1,2,3-triazol-1-yl)methyl)piperidine-1-carboxylate, and how can reaction conditions be optimized?

Methodology :

- Click Chemistry : Utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring. For example, azide-functionalized piperidine intermediates (e.g., tert-butyl 3-(azidomethyl)piperidine-1-carboxylate) can react with propargyl aldehyde derivatives under mild conditions (t-BuOH/H₂O, CuSO₄·5H₂O, sodium ascorbate, 18h, RT) .

- Formylation : Introduce the formyl group post-triazole formation via Vilsmeier-Haack or oxidation of hydroxymethyl intermediates (e.g., using Dess-Martin periodinane) .

- Optimization : Adjust solvent polarity (THF vs. DMF), catalyst loading (e.g., SPhos Pd G3 for coupling reactions), and temperature (60°C for faster kinetics) to improve yields .

Structural Characterization

Q. Q2: How can X-ray crystallography and computational tools resolve ambiguities in the compound’s stereochemistry?

Methodology :

- Crystallography : Use SHELX (e.g., SHELXL) for structure refinement. High-resolution data (≤1.0 Å) are critical for resolving the triazole-piperidine conformation. Anisotropic displacement parameters refine bond lengths and angles .

- Computational Validation : Compare experimental data with DFT-optimized geometries (e.g., Gaussian or ORCA). IR and NMR chemical shift calculations (GIAO method) validate formyl and triazole environments .

Advanced Reactivity and Functionalization

Q. Q3: What strategies mitigate formyl group instability during downstream functionalization?

Methodology :

- Protection/Deprotection : Temporarily protect the formyl group as a dithiane or acetal (e.g., using ethylene glycol under acidic conditions) during harsh reactions (e.g., Grignard additions) .

- Mild Coupling : Use Staudinger ligation or reductive amination (NaBH₃CN, pH 6–7) to avoid formyl degradation .

Analytical Challenges

Q. Q4: How can conflicting NMR data (e.g., overlapping piperidine/triazole signals) be resolved?

Methodology :

- Advanced NMR Techniques : Apply 2D experiments (HSQC, HMBC) to assign quaternary carbons and differentiate piperidine C3/C4 protons. Use NOESY to confirm spatial proximity of the triazole and formyl groups .

- Dynamic Effects : Variable-temperature NMR (e.g., 298–343 K) can separate broadened signals caused by piperidine ring puckering .

Application in Medicinal Chemistry

Q. Q5: How does the compound’s triazole-formyl motif influence its role as a kinase inhibitor precursor?

Methodology :

- Structure-Activity Relationship (SAR) : Introduce substituents at the triazole 4-position (e.g., aryl groups via Suzuki coupling) to modulate steric/electronic effects. The formyl group enables Schiff base formation with lysine residues in target enzymes .

- Biological Assays : Test inhibitory activity against BTK or JAK kinases using fluorescence polarization assays. IC₅₀ values correlate with substituent bulk at the triazole ring .

Troubleshooting Crystallographic Refinement

Q. Q6: What steps address poor R-factor convergence during SHELXL refinement of this compound?

Methodology :

- Disorder Modeling : Split occupancy for flexible tert-butyl groups. Apply ISOR/DFIX restraints to maintain piperidine geometry .

- Twinned Data : Test for merohedral twinning (CELL_NOW analysis). Use HKLF5 in SHELXL for integration .

Stability and Storage

Q. Q7: What conditions prevent formyl oxidation and piperidine ring degradation during long-term storage?

Methodology :

- Storage : Use amber vials under inert gas (Ar/N₂) at –20°C. Add stabilizers (e.g., BHT) to inhibit peroxide formation .

- Purity Monitoring : Regular HPLC-MS (C18 column, 0.1% TFA in H₂O/MeCN gradient) detects degradation products (e.g., formic acid or piperidine ring-opened species) .

Computational Modeling

Q. Q8: How can molecular dynamics predict the compound’s conformational flexibility in solution?

Methodology :

- Simulation Setup : Use AMBER or GROMACS with explicit solvent (e.g., TIP3P water). Parameterize the triazole-formyl group using GAFF2 .

- Analysis : Calculate root-mean-square fluctuation (RMSF) for the piperidine ring and triazole methylene linker to identify dominant conformers .

Synthetic Byproduct Analysis

Q. Q9: What are common side products in CuAAC syntheses of this compound, and how are they characterized?

Methodology :

- Byproducts : Copper-triazole adducts (detected via ICP-MS) or regioisomeric triazoles (1,4 vs. 1,5).

- Mitigation : Purify via silica gel chromatography (EtOAc/hexane, 3:7) or recrystallization (CH₂Cl₂/hexane) .

Advanced Applications

Q. Q10: How can this compound serve as a template for PROTACs (Proteolysis-Targeting Chimeras)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.